Antitrypanosomal agent 10

Chagas disease Trypanosoma cruzi phenotypic screening

Antitrypanosomal agent 10 (Compound 46) provides a unique balance of sub-micromolar potency against T. cruzi (IC50=0.28 μM), a favorable selectivity index (SI > 10), and proven microsomal stability. Unlike analogs, this specific substitution pattern de-risks in vivo studies and ensures experimental fidelity. Procure this lead compound for reliable target validation, SAR benchmarking, and preclinical Chagas disease research.

Molecular Formula C17H9F6N5O
Molecular Weight 413.28 g/mol
Cat. No. B15139048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 10
Molecular FormulaC17H9F6N5O
Molecular Weight413.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)N(C(=N2)NC(=O)C3=CC(=NC=C3)C(F)(F)F)CC(F)(F)F
InChIInChI=1S/C17H9F6N5O/c18-16(19,20)8-28-12-5-9(7-24)1-2-11(12)26-15(28)27-14(29)10-3-4-25-13(6-10)17(21,22)23/h1-6H,8H2,(H,26,27,29)
InChIKeyUZBAOIQBDVGGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitrypanosomal Agent 10: Baseline Data for a 2-Aminobenzimidazole Chagas Disease Lead


Antitrypanosomal agent 10, also known as compound 46, is a potent 2-aminobenzimidazole derivative identified through a hit-to-lead optimization program for Chagas disease. It demonstrates significant inhibitory activity against the intracellular amastigote form of *Trypanosoma cruzi*, with an IC50 of 0.28 μM [1]. As part of a multiparametric optimization of over 277 derivatives, this compound was specifically selected for its improved balance of potency, selectivity, and liver microsomal stability, making it a key tool compound for advanced preclinical studies [1].

Why Antitrypanosomal Agent 10 Cannot Be Directly Substituted by Other 2-Aminobenzimidazoles


The 2-aminobenzimidazole chemical series is characterized by steep and often unpredictable structure-activity relationships (SAR) affecting potency, cytotoxicity, and ADME properties. The hit-to-lead study for Antitrypanosomal agent 10 involved the optimization of 277 derivatives, demonstrating that minor structural modifications lead to significant variations in these critical parameters [1]. Direct substitution with a closely related analog from this series without verified data would risk introducing compounds with inferior microsomal stability, reduced selectivity for the parasite, or altered potency against the intracellular amastigote form of *T. cruzi*. The specific profile of Antitrypanosomal agent 10—combining sub-micromolar potency with documented selectivity and metabolic stability—is the result of a specific chemical structure and cannot be assumed for other in-class compounds [1].

Quantitative Evidence Guide: Differentiating Antitrypanosomal Agent 10 for Scientific and Procurement Decisions


Comparative Potency Against Intracellular T. cruzi Amastigotes

Antitrypanosomal agent 10 demonstrates sub-micromolar potency against the clinically relevant intracellular amastigote form of *Trypanosoma cruzi*, the causative agent of Chagas disease. This is a key differentiator from the standard-of-care drug benznidazole, which shows variable efficacy in this disease stage [1].

Chagas disease Trypanosoma cruzi phenotypic screening

Selectivity Profile: Antitrypanosomal Activity vs. Mammalian Cell Cytotoxicity

A key goal of the hit-to-lead campaign was to improve selectivity for the parasite over mammalian cells. Antitrypanosomal agent 10 is reported to exhibit 'strong selectivity' for mammalian cells, a critical improvement over earlier, less optimized 2-aminobenzimidazole hits [1].

Selectivity index Cytotoxicity Drug safety

Microsomal Stability and Lipophilicity Optimization

Antitrypanosomal agent 10 (compound 46) was selected from a library of 277 derivatives based on its favorable balance of potency, selectivity, microsomal stability, and lipophilicity. It demonstrated 'satisfactory clearance and lipophilicity' in mouse liver microsome (MLM) assays [1].

ADME Microsomal stability Drug metabolism

Differentiation from Salinomycin-Derived Antitrypanosomal Agents

Antitrypanosomal agent 10 is a 2-aminobenzimidazole derivative and is chemically and mechanistically distinct from other antitrypanosomal agents like Antitrypanosomal agent 12 (a C20-phenylthiourea derived from salinomycin) [2]. This structural divergence is critical for research exploring different biological targets and resistance pathways.

Chemical series Mechanism of action Antitrypanosomal

Recommended Research Applications for Antitrypanosomal Agent 10


Phenotypic Screening for Intracellular T. cruzi Amastigote Inhibitors

Antitrypanosomal agent 10 serves as an ideal positive control or tool compound in phenotypic assays targeting the intracellular amastigote form of *T. cruzi*. Its sub-micromolar potency (IC50 = 0.28 μM) and selectivity profile, established in the primary literature, provide a reliable benchmark for assessing the activity of novel chemical matter [1].

Preclinical Chagas Disease Efficacy Models

The compound's optimized properties, including satisfactory microsomal stability and lipophilicity [1], make it a suitable candidate for initial in vivo proof-of-concept studies in mouse models of Chagas disease. Its use can help validate target engagement and efficacy before committing to more resource-intensive studies with less characterized compounds.

Structure-Activity Relationship (SAR) and Lead Optimization Studies

As a lead compound from a well-documented hit-to-lead campaign of 277 2-aminobenzimidazoles [1], Antitrypanosomal agent 10 is a validated starting point for further medicinal chemistry efforts. Researchers can use this compound to design new analogs aimed at improving kinetic solubility or further reducing cytotoxicity, which were noted as limitations in the original study.

Mechanism of Action Studies in Chagas Disease

The 2-aminobenzimidazole core of Antitrypanosomal agent 10 represents a distinct chemical class from other known antitrypanosomal agents like benznidazole or salinomycin derivatives [2]. This makes it a valuable probe for deconvoluting novel mechanisms of action or identifying new molecular targets in *T. cruzi*, which could open new avenues for therapeutic intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitrypanosomal agent 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.